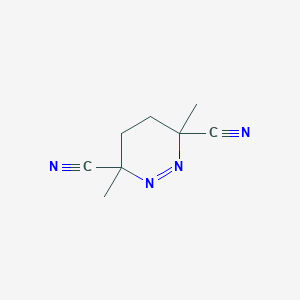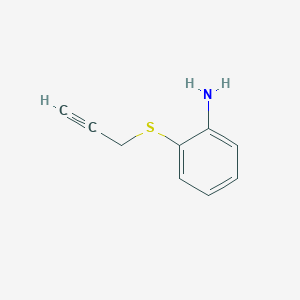
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a phosphinine ring and a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. Common starting materials might include tert-butyl-substituted phosphines and cyclohexadienone derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides.
Reduction: Reduction reactions could lead to the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce phosphine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action for 4-(2,6-Di-tert-butylphosphinin-4(1H)-ylidene)cyclohexa-2,5-dien-1-one would involve its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s effects are mediated through specific pathways, which could include inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
Phosphinine derivatives: Compounds with similar phosphinine rings.
Cyclohexadienone derivatives: Compounds with similar cyclohexadienone moieties.
Properties
CAS No. |
57604-71-4 |
|---|---|
Molecular Formula |
C19H25OP |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4-(2,6-ditert-butylphosphinin-4-yl)phenol |
InChI |
InChI=1S/C19H25OP/c1-18(2,3)16-11-14(12-17(21-16)19(4,5)6)13-7-9-15(20)10-8-13/h7-12,20H,1-6H3 |
InChI Key |
SBCXKMDPLOBLBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=P1)C(C)(C)C)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[Bis(carboxymethyl)amino]hexanoic acid](/img/structure/B14612387.png)


![2-[1-(Naphthalen-1-yl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14612414.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)




![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)
![2-(1,4,7-Trimethylbicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B14612435.png)


